

# An In-depth Technical Guide to Tert-butyl 4-amino-3-fluorobenzoate

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## Compound of Interest

Compound Name: *Tert-butyl 4-amino-3-fluorobenzoate*

Cat. No.: *B120008*

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Tert-butyl 4-amino-3-fluorobenzoate** is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of advanced kinase inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its role in drug discovery and development. The information is presented to support researchers and scientists in leveraging this compound for their research and development endeavors.

## Chemical and Physical Properties

**Tert-butyl 4-amino-3-fluorobenzoate** is a solid, fluorinated aromatic compound.<sup>[1]</sup> The presence of the fluorine atom and the tert-butyl ester group imparts unique properties that are valuable in medicinal chemistry.

Table 1: General Chemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>14</sub> FNO <sub>2</sub>	[2][3]
Molecular Weight	211.24 g/mol	[2]
CAS Number	157665-53-7	[3]
Appearance	Solid	[1]

Table 2: Physical Properties

Property	Value	Source(s)
Melting Point	Not available	
Boiling Point (Predicted)	321.1 ± 27.0 °C at 760 mmHg	[1]
Solubility	Soluble in organic solvents.	[4]

## Synthesis Protocol

A common method for the synthesis of **tert-butyl 4-amino-3-fluorobenzoate** involves the esterification of 4-amino-3-fluorobenzoic acid. A general approach using di-tert-butyl dicarbonate is outlined below.

### Experimental Protocol: Synthesis of **Tert-butyl 4-amino-3-fluorobenzoate**

Objective: To synthesize **tert-butyl 4-amino-3-fluorobenzoate** from 4-amino-3-fluorobenzoic acid.

Materials:

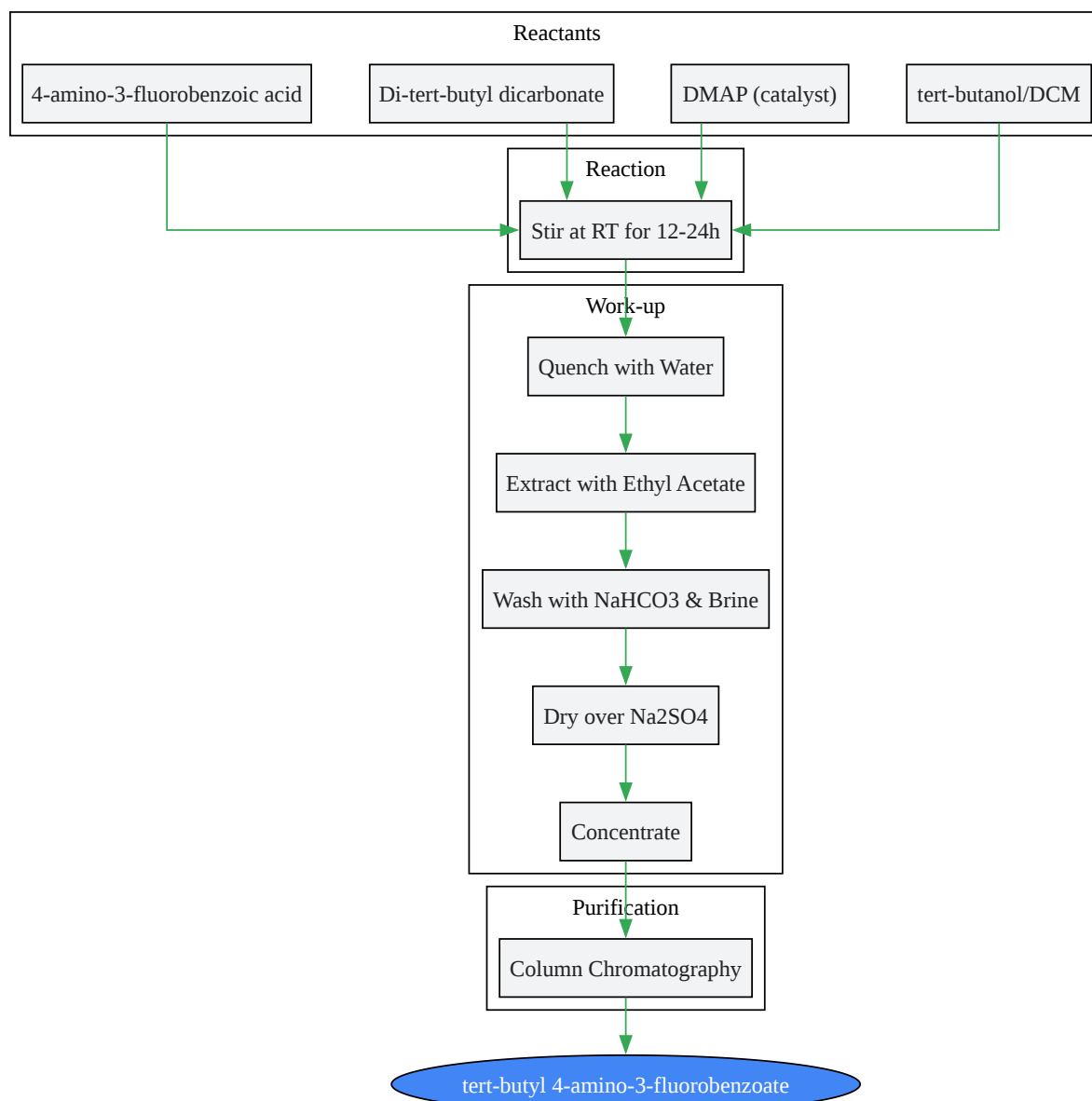
- 4-amino-3-fluorobenzoic acid
- Di-tert-butyl dicarbonate (Boc)<sub>2</sub>O
- 4-Dimethylaminopyridine (DMAP)

- Tert-butanol
- Dichloromethane (DCM)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate (for extraction)
- Hexane (for purification)

Procedure:

- In a round-bottom flask, dissolve 4-amino-3-fluorobenzoic acid in a mixture of tert-butanol and dichloromethane.
- Add 4-dimethylaminopyridine (catalytic amount) to the solution.
- Slowly add di-tert-butyl dicarbonate to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure **tert-butyl 4-amino-3-fluorobenzoate**.

## Logical Workflow for Synthesis



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Caption: General workflow for the synthesis of **tert-butyl 4-amino-3-fluorobenzoate**.

## Spectral Data (Predicted and Representative)

While specific experimental spectra for **tert-butyl 4-amino-3-fluorobenzoate** are not readily available in the public domain, the following tables provide predicted data and expected characteristic signals based on the analysis of similar compounds.

Table 3: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
~7.6-7.8	m	Aromatic-H
~6.8-7.0	m	Aromatic-H
~4.0-4.5	br s	-NH <sub>2</sub>
1.57	s	-C(CH <sub>3</sub> ) <sub>3</sub>

Table 4: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift (ppm)	Assignment
~165	C=O (ester)
~150-155 (d)	C-F
~140-145	C-NH <sub>2</sub>
~115-130	Aromatic C-H
~110-120	Aromatic C-CO
~81	-O-C(CH <sub>3</sub> ) <sub>3</sub>
~28	-C(CH <sub>3</sub> ) <sub>3</sub>

Table 5: Predicted FT-IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch
2970-2850	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (ester)
~1620	Medium	N-H bend
~1500-1400	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester)
~1150	Strong	C-F stretch

Table 6: Predicted Mass Spectrometry Data

m/z	Interpretation
211	[M] <sup>+</sup>
155	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (loss of isobutylene)
138	[M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup> (loss of tert-butoxy)

## Applications in Drug Discovery

**Tert-butyl 4-amino-3-fluorobenzoate** serves as a crucial building block in the synthesis of various biologically active molecules, most notably in the development of kinase inhibitors for cancer therapy.<sup>[5][6]</sup>

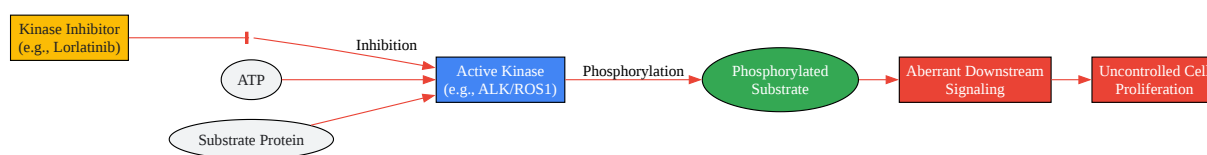
### Role in Kinase Inhibitor Synthesis:

This compound is a key intermediate in the synthesis of third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitors, such as Lorlatinib.<sup>[6]</sup> The structural features of **tert-butyl 4-amino-3-fluorobenzoate**, including the fluorinated aniline core, are essential for achieving high potency and selectivity against target kinases, particularly those with resistance mutations.

## Signaling Pathway Involvement of Derived Inhibitors:

The primary signaling pathway targeted by inhibitors synthesized from this intermediate is the ALK/ROS1 signaling cascade, which is aberrantly activated in certain types of non-small cell lung cancer (NSCLC).

### Diagram of a Simplified Kinase Inhibition Logic



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Caption: Logic of kinase inhibition by drugs derived from the subject compound.

## Safety and Handling

**Tert-butyl 4-amino-3-fluorobenzoate** is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

### Precautionary Measures:

- Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
- Storage: Store in a tightly sealed container in a cool, well-ventilated area. Keep away from direct sunlight and ignition sources. Recommended storage is at 4°C, protected from light.[1]
- Disposal: Dispose of contents/container in accordance with local regulations.

## Conclusion

**Tert-butyl 4-amino-3-fluorobenzoate** is a valuable and versatile intermediate in medicinal chemistry. Its structural features make it an ideal starting material for the synthesis of complex, biologically active molecules, particularly targeted cancer therapeutics. This guide provides essential technical information to aid researchers in the effective and safe utilization of this compound in their drug discovery and development programs.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Tert-butyl 4-amino-3-fluorobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120008#tert-butyl-4-amino-3-fluorobenzoate-chemical-properties]

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